Lipophilicity (XLogP3-AA) Differentiation: 3-Methoxy vs. Unsubstituted Phenyl and Positional Isomers
The 3-methoxyphenyl substitution imparts a computed XLogP3-AA of 1.6 for the target compound, reflecting a balanced lipophilicity that is higher than the unsubstituted 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-32-0, predicted XLogP ~1.1–1.3) [1]. This increase is attributable to the methoxy group's contribution to the overall hydrophobic surface area. Among positional isomers (2-OCH₃, 3-OCH₃, 4-OCH₃), the meta-substitution pattern avoids the steric clash with the triazole ring that can occur with ortho-substitution and the altered electronic conjugation effects of para-substitution, yielding a unique conformational and electronic profile . In fragment-based drug discovery, lipophilicity directly influences permeability, solubility, and promiscuity, making this a key selection parameter [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-32-0): Predicted XLogP ~1.1–1.3 (estimated from fragment-based calculation). Ortho isomer (CAS 210159-13-0): Computed XLogP similar to target but with distinct conformational constraints. |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.5 log units vs. unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
A higher, yet moderate lipophilicity (XLogP 1.6) positions this compound favorably for membrane permeability in cell-based assays while maintaining aqueous solubility, a critical parameter for selecting building blocks in lead optimization campaigns.
- [1] PubChem Compound Summary for CID 6494330. Computed XLogP3-AA: 1.6. National Center for Biotechnology Information, 2025. View Source
- [2] Pokhodylo, N.T.; Matiychuk, V.S. Biopolymers and Cell, 2021, 37(4), 303–314. Demonstrates that structurally distinct 1,2,3-triazole-4-carboxylic acid fragments yield divergent antiproliferative profiles in NCI60 screening. View Source
